molecular formula C7H13N3O2 B161871 (4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide CAS No. 134359-79-8

(4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide

Cat. No. B161871
M. Wt: 171.2 g/mol
InChI Key: ONNFYALWDACEBK-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as proline amide and is a derivative of proline, an amino acid that plays a crucial role in protein synthesis.

Mechanism Of Action

The mechanism of action of (4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide involves the modulation of GABAergic neurotransmission, which plays a crucial role in the regulation of neuronal excitability. This compound enhances the activity of GABA receptors, resulting in increased inhibitory neurotransmission and reduced neuronal excitability.

Biochemical And Physiological Effects

The biochemical and physiological effects of (4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide include the modulation of ion channels, the regulation of neurotransmitter release, and the inhibition of oxidative stress. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related disorders.

Advantages And Limitations For Lab Experiments

The advantages of using (4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide in lab experiments include its potent anticonvulsant and neuroprotective properties, as well as its ability to modulate GABAergic neurotransmission. However, its limitations include its low solubility in water and its potential cytotoxicity at high concentrations.

Future Directions

The potential applications of (4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide in scientific research are numerous. Some of the future directions for research include the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of neurodegenerative disorders, and the exploration of its potential as a therapeutic agent for inflammatory and oxidative stress-related disorders. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans.
In conclusion, (4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide is a promising compound that has potential applications in various scientific research fields. Its anticonvulsant, neuroprotective, anti-inflammatory, and antioxidant properties make it a promising candidate for the treatment of neurological and inflammatory disorders. Further research is needed to fully understand the mechanisms of action of this compound and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of (4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide can be achieved through various methods, including the reaction of proline with N-protection groups and the use of coupling agents. The most commonly used method involves the reaction of proline with isobutyl chloroformate, followed by the addition of N-methylmorpholine and triethylamine.

Scientific Research Applications

(4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide has been extensively studied for its potential applications in various scientific research fields. It has been shown to have anticonvulsant, antiepileptic, and neuroprotective properties, making it a promising candidate for the treatment of neurological disorders.

properties

CAS RN

134359-79-8

Product Name

(4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide

Molecular Formula

C7H13N3O2

Molecular Weight

171.2 g/mol

IUPAC Name

(4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide

InChI

InChI=1S/C7H13N3O2/c1-3(2)4-5(6(8)11)10-7(12)9-4/h3-5H,1-2H3,(H2,8,11)(H2,9,10,12)/t4-,5-/m0/s1

InChI Key

ONNFYALWDACEBK-WHFBIAKZSA-N

Isomeric SMILES

CC(C)[C@H]1[C@H](NC(=O)N1)C(=O)N

SMILES

CC(C)C1C(NC(=O)N1)C(=O)N

Canonical SMILES

CC(C)C1C(NC(=O)N1)C(=O)N

synonyms

4-Imidazolidinecarboxamide,5-(1-methylethyl)-2-oxo-,cis-(9CI)

Origin of Product

United States

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